3-[(4-Hydroxy-1,1-dioxothiolan-3-yl)amino]propanoic acid

H‑bond donor count molecular recognition drug‑target affinity

3-[(4-Hydroxy-1,1-dioxothiolan-3-yl)amino]propanoic acid (CAS 325851-81-8) is a non-proteinogenic β-alanine derivative incorporating a 4-hydroxysulfolane (1,1-dioxothiolane) ring. With a molecular formula of C₇H₁₃NO₅S and a molecular weight of 223.25 g/mol, this compound is a white crystalline powder typically supplied at ≥95% purity for research and drug-discovery purposes.

Molecular Formula C7H13NO5S
Molecular Weight 223.25 g/mol
CAS No. 325851-81-8
Cat. No. B1274284
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[(4-Hydroxy-1,1-dioxothiolan-3-yl)amino]propanoic acid
CAS325851-81-8
Molecular FormulaC7H13NO5S
Molecular Weight223.25 g/mol
Structural Identifiers
SMILESC1C(C(CS1(=O)=O)O)NCCC(=O)O
InChIInChI=1S/C7H13NO5S/c9-6-4-14(12,13)3-5(6)8-2-1-7(10)11/h5-6,8-9H,1-4H2,(H,10,11)
InChIKeyNXYDPTKVWOEPPC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-[(4-Hydroxy-1,1-dioxothiolan-3-yl)amino]propanoic Acid (CAS 325851-81-8): Compound Identity and Procurement Baseline


3-[(4-Hydroxy-1,1-dioxothiolan-3-yl)amino]propanoic acid (CAS 325851-81-8) is a non-proteinogenic β-alanine derivative incorporating a 4-hydroxysulfolane (1,1-dioxothiolane) ring [1]. With a molecular formula of C₇H₁₃NO₅S and a molecular weight of 223.25 g/mol, this compound is a white crystalline powder typically supplied at ≥95% purity for research and drug-discovery purposes . The molecule features three hydrogen bond donors (including the 4-OH group) and six hydrogen bond acceptors, endowing it with distinct physicochemical properties relative to its des‑hydroxy and N‑methyl analogs within the sulfolane‑amino acid class [1][2].

Why Generic Substitution of 3-[(4-Hydroxy-1,1-dioxothiolan-3-yl)amino]propanoic Acid with Other Sulfolane–Amino Acids Is Scientifically Invalid


Compounds within the sulfolane–amino acid family differ substantially in hydrogen‑bond capacity, polarity, and lipophilicity, which in turn govern molecular recognition, solubility, and metabolic stability [1]. The 4‑hydroxy substituent on the sulfolane ring of 3-[(4-hydroxy-1,1-dioxothiolan-3-yl)amino]propanoic acid creates a compound that is structurally and functionally distinct from its des‑hydroxy (CAS 247109‑39‑3) and N‑methyl (CAS 893729‑47‑0) analogues. Even when these analogues share the β-alanine backbone, their divergent computed logP values and polar surface areas preclude reliable one‑to‑one substitution in biological assays, pharmacology studies, or structure–activity relationship (SAR) programs [2]. The following quantitative evidence guide isolates exactly where the target compound diverges from its closest comparators.

Quantitative Differentiation Evidence for 3-[(4-Hydroxy-1,1-dioxothiolan-3-yl)amino]propanoic Acid Versus Closest Analogs


Hydrogen‑Bond Donor Count: 3 vs. 2 for the Des‑Hydroxy Analog

The 4‑hydroxy group on the sulfolane ring directly adds one extra hydrogen‑bond donor (HBD) to the target molecule. PubChem‑computed descriptors for the target compound list 3 HBD, whereas the des‑hydroxy analog (CAS 247109‑39‑3) lists only 2 HBD [1][2]. This additional donor site can strengthen interactions with biological targets, alter solvation thermodynamics, and influence permeability across lipid membranes.

H‑bond donor count molecular recognition drug‑target affinity

Hydrogen‑Bond Acceptor Count: 6 vs. 5 for the Des‑Hydroxy Analog

The target compound possesses six hydrogen‑bond acceptors (HBA) owing to the additional oxygen atom of the 4‑hydroxy substituent. The des‑hydroxy comparator (CAS 247109‑39‑3) contains only five HBA [1][2]. A higher HBA count correlates with greater aqueous solubility and stronger interactions with hydrogen‑bond‑donating residues in protein binding pockets.

H‑bond acceptor count solubility polarity

Topological Polar Surface Area (TPSA): 112 vs. 91.9 Ų for the Des‑Hydroxy Analog

The target compound has a computed Topological Polar Surface Area of 112 Ų, compared to 91.9 Ų for the des‑hydroxy analog [1][2]. A TPSA exceeding 100 Ų is often linked to reduced passive blood‑brain barrier permeation but favorable oral absorption characteristics. This places the target compound in a different TPSA category than its des‑hydroxy counterpart, impacting CNS drug discovery decisions.

TPSA blood‑brain barrier oral bioavailability

Lipophilicity (XLogP3): –3.8 vs. –2.9 for the Des‑Hydroxy Analog

The XLogP3 value of the target compound is –3.8, indicating substantially greater hydrophilicity than the des‑hydroxy analog (XLogP3 = –2.9) [1][2]. A logP difference of 0.9 units corresponds to an approximately 8‑fold difference in partition coefficient. The lower logP of the target compound predicts higher aqueous solubility and potentially lower metabolic clearance due to reduced cytochrome P450 binding.

lipophilicity logP metabolic stability solubility

Optimal Procurement Scenarios for 3-[(4-Hydroxy-1,1-dioxothiolan-3-yl)amino]propanoic Acid Based on Differentiated Properties


Peripheral‑Target Drug Discovery Requiring Enhanced Solubility and Polar Interactions

When a medicinal chemistry program requires a sulfolane‑amino acid scaffold with high aqueous solubility and multiple hydrogen‑bonding points, the target compound’s elevated HBD count (3 vs. 2), HBA count (6 vs. 5), and substantially lower XLogP3 (–3.8 vs. –2.9) make it the superior candidate [1][2]. Its higher TPSA (112 Ų) also suggests limited passive BBB permeation, an advantage for peripheral‑target indications.

Exploration of Anti‑Inflammatory and Analgesic Mechanisms

Available data indicate that 3-[(4-hydroxy-1,1-dioxothiolan-3-yl)amino]propanoic acid has been studied for anti‑inflammatory and analgesic properties, reportedly acting through inhibition of prostaglandin production and pain‑signaling pathways . Procurement for mechanism‑of‑action studies in inflammatory models would exploit this functional annotation, differentiating it from analogs lacking such reported biological activity.

Peptidomimetic and β‑Alanine Scaffold Optimization

The presence of a stereochemically rich, hydroxyl‑bearing sulfolane ring enables exploration of conformational and stereoelectronic effects in peptide‑mimetic design [1]. The two undefined stereocenters (vs. one in the des‑hydroxy analog) offer additional handles for chiral resolution and diastereomer‑dependent SAR studies.

Hydrophilic Lead Optimization Where Analog Lipophilicity Is Detrimental

In lead series where the des‑hydroxy analog (XLogP3 = –2.9) exhibits excessive lipophilicity, the target compound’s 0.9‑unit lower logP provides a readily accessible tool for reducing logD without introducing additional rotatable bonds or altering the core scaffold [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
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